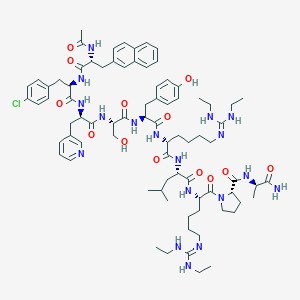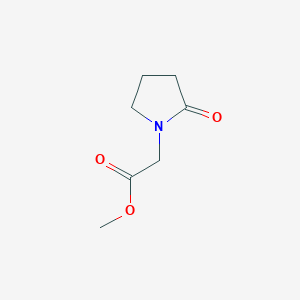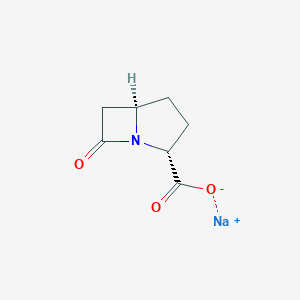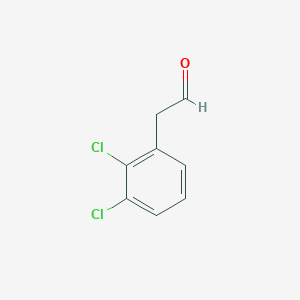
(1R,2R)-2-Methyl-4-oxocyclohexane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-Methyl-4-oxocyclohexane-1-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly known as MOC aldehyde and has a molecular formula of C8H12O2.
Applications De Recherche Scientifique
((1R,2R)-2-Methyl-4-oxocyclohexane-1-carbaldehyde)-2-Methyl-4-oxocyclohexane-1-carbaldehyde has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of organic synthesis. It is used as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of ((1R,2R)-2-Methyl-4-oxocyclohexane-1-carbaldehyde)-2-Methyl-4-oxocyclohexane-1-carbaldehyde is not fully understood. However, it is believed to act as a reactive intermediate in various chemical reactions. It can undergo various chemical transformations such as reduction, oxidation, and condensation reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of ((1R,2R)-2-Methyl-4-oxocyclohexane-1-carbaldehyde)-2-Methyl-4-oxocyclohexane-1-carbaldehyde. However, studies have shown that it can cause skin irritation and sensitization in some individuals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of ((1R,2R)-2-Methyl-4-oxocyclohexane-1-carbaldehyde)-2-Methyl-4-oxocyclohexane-1-carbaldehyde is its versatility in various chemical reactions. It can be used as a starting material for the synthesis of various compounds. However, one of the limitations of this compound is its toxicity, which can pose a risk to researchers working with it.
Orientations Futures
There are several future directions for the research on ((1R,2R)-2-Methyl-4-oxocyclohexane-1-carbaldehyde)-2-Methyl-4-oxocyclohexane-1-carbaldehyde. One of the most significant areas of research is the development of new synthetic methods for the production of this compound. Additionally, there is a need for further studies on the mechanism of action and the biochemical and physiological effects of ((1R,2R)-2-Methyl-4-oxocyclohexane-1-carbaldehyde)-2-Methyl-4-oxocyclohexane-1-carbaldehyde. Furthermore, there is a need for research on the potential applications of this compound in the field of medicinal chemistry and drug discovery.
Conclusion:
In conclusion, ((1R,2R)-2-Methyl-4-oxocyclohexane-1-carbaldehyde)-2-Methyl-4-oxocyclohexane-1-carbaldehyde is a versatile compound that has potential applications in various fields. The synthesis of this compound is a complex process that requires specialized knowledge and equipment. Further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of ((1R,2R)-2-Methyl-4-oxocyclohexane-1-carbaldehyde)-2-Methyl-4-oxocyclohexane-1-carbaldehyde. The future directions for research on this compound include the development of new synthetic methods, further studies on its potential applications in drug discovery, and the investigation of its toxicity.
Méthodes De Synthèse
The synthesis of ((1R,2R)-2-Methyl-4-oxocyclohexane-1-carbaldehyde)-2-Methyl-4-oxocyclohexane-1-carbaldehyde is a complex process that involves several steps. One of the most common methods used for its synthesis is the catalytic hydrogenation of 2-methylcyclohexanone. The reaction is carried out in the presence of a catalyst such as platinum, palladium, or nickel. The resulting product is then oxidized using a mild oxidizing agent to obtain ((1R,2R)-2-Methyl-4-oxocyclohexane-1-carbaldehyde)-2-Methyl-4-oxocyclohexane-1-carbaldehyde.
Propriétés
Numéro CAS |
122571-30-6 |
|---|---|
Nom du produit |
(1R,2R)-2-Methyl-4-oxocyclohexane-1-carbaldehyde |
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
(1R,2R)-2-methyl-4-oxocyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c1-6-4-8(10)3-2-7(6)5-9/h5-7H,2-4H2,1H3/t6-,7+/m1/s1 |
Clé InChI |
VYDIEVNDQHMFLO-RQJHMYQMSA-N |
SMILES isomérique |
C[C@@H]1CC(=O)CC[C@H]1C=O |
SMILES |
CC1CC(=O)CCC1C=O |
SMILES canonique |
CC1CC(=O)CCC1C=O |
Synonymes |
Cyclohexanecarboxaldehyde, 2-methyl-4-oxo-, trans- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester](/img/structure/B53847.png)
![5-[(3,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B53852.png)

![1H-Isoindole-1,3(2H)-dione, 2-[4-[[3-(2-methoxyphenyl)propyl]methylamino]butyl]-](/img/structure/B53856.png)



![2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol](/img/structure/B53863.png)